molecular formula C26H28N4O4 B2378055 9-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540479-44-5

9-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2378055
CAS No.: 540479-44-5
M. Wt: 460.534
InChI Key: DEIQJNJCVLCFPL-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazolinone family, characterized by a fused bicyclic core incorporating a triazole and quinazolinone moiety. Its structure features two methoxyphenyl substituents at positions 9 (2,5-dimethoxyphenyl) and 2 (4-methoxyphenyl), along with 6,6-dimethyl groups contributing to steric stabilization. These substituents influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

9-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-26(2)13-19-22(20(31)14-26)23(18-12-17(33-4)10-11-21(18)34-5)30-25(27-19)28-24(29-30)15-6-8-16(32-3)9-7-15/h6-12,23H,13-14H2,1-5H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIQJNJCVLCFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)N2)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one , also known by its CAS number 540479-44-5, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a triazoloquinazolinone core with methoxy and dimethoxy substituents on the phenyl rings. The molecular formula is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, and it exhibits unique properties due to the presence of these functional groups.

Structural Formula

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{3}

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis via the intrinsic pathway, which is mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic factors such as Bax and Bak .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .
  • Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, helping to scavenge free radicals and reduce oxidative stress in cells .

In Vitro and In Vivo Studies

Several studies have evaluated the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values ranging from 10 to 30 µM .
  • Apoptosis Induction : Flow cytometry analysis confirmed that treatment with this compound leads to increased annexin V staining in cancer cells, indicating enhanced apoptosis .
  • Animal Models : In vivo studies using murine models have shown that administration of the compound significantly reduces tumor size compared to control groups, supporting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeCell Line/ModelIC50 (µM)Reference
CytotoxicityMTT AssayHeLa15
CytotoxicityMTT AssayMCF-725
Apoptosis InductionFlow CytometryHeLa-
Tumor Growth InhibitionAnimal ModelMurine Xenograft-

Case Study 1: Anticancer Efficacy

A study conducted by Kolesnikov et al. explored the synthesis and biological evaluation of various quinazolinone derivatives, including our compound. The results indicated potent anticancer activity with a focus on apoptosis induction mechanisms.

Case Study 2: Anti-inflammatory Potential

Research highlighted in a review on indazole derivatives suggests that compounds similar in structure to our target may exhibit anti-inflammatory properties through modulation of NF-kB signaling pathways. This opens avenues for further exploration into its therapeutic applications in inflammatory diseases.

Scientific Research Applications

The compound 9-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound that has garnered attention for its potential applications in various scientific fields. This article explores its applications in medicinal chemistry, particularly focusing on its anticancer properties and neuropharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway, which plays a critical role in cell cycle regulation and apoptosis induction .
  • Case Studies : In vitro studies have shown that derivatives of this compound exhibit IC50 values in the low micromolar range against human cancer cell lines. For instance, compounds with similar structures have been reported to exhibit growth inhibition ranging from 0.20 to 2.58 μM against various cancer types .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Preliminary research suggests it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

  • Research Findings : Animal model studies indicate that related compounds can modulate serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and schizophrenia .

Biochemical Probes

Due to its unique structure, this compound can serve as a biochemical probe for studying cellular processes. Its ability to interact with specific enzymes or receptors can be leveraged for research into cellular signaling pathways.

  • Applications in Drug Discovery : The compound's derivatives are being explored for their ability to selectively inhibit or activate biological targets, making them valuable tools in drug discovery efforts .

Toxicology Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Initial studies suggest that while some analogs exhibit potent biological activity, they also require thorough evaluation for potential toxicity.

  • Selectivity : Compounds with similar structures have shown selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .

Anticancer Activity Comparison

Compound NameIC50 (μM)Cancer TypeMechanism of Action
Compound A0.20HepG2p53 pathway activation
Compound B0.49NUGCApoptosis induction
Compound C2.58MCF7Cell cycle arrest

Neuropharmacological Effects

EffectObserved ChangeReceptor/Pathway Involved
Increased serotoninUpregulationSerotonin receptors
Dopamine modulationDownregulationDopamine receptors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and pharmacological profiles:

Compound Name Substituents Molecular Formula Molecular Weight logP Key Pharmacological Notes
Target Compound :
9-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-...
9: 2,5-dimethoxyphenyl
2: 4-methoxyphenyl
C₂₇H₂₈N₄O₅ 488.54 g/mol ~3.5* Not explicitly reported; inferred activity from SAR
9-(2-Chlorophenyl)-6,6-dimethyl-... 9: 2-chlorophenyl C₁₇H₁₇ClN₄O 328.8 g/mol 3.34 RXFP4 agonist (EC₅₀ = 120 nM)
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-... 9: 4-diethylaminophenyl C₂₁H₂₇N₅O 365.48 g/mol 3.57 Enhanced lipophilicity; potential CNS penetration
6-(4-Methoxyphenyl)-9-phenyl-... 6: 4-methoxyphenyl
9: phenyl
C₂₃H₂₂N₄O₂ 386.45 g/mol ~2.8* Unknown activity; used in synthetic methodology
9-(4-Hydroxyphenyl)-6,6-dimethyl-... 9: 4-hydroxyphenyl C₁₉H₂₀N₄O₂ 336.39 g/mol ~2.5* Tested for synthetic efficiency (79% yield)
5,6,7,9-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (Core Scaffold) Unsubstituted core C₁₁H₁₂N₄O 216.24 g/mol ~1.8* Base scaffold for RXFP4 agonists

Notes:

  • logP values marked with * are estimated using analogous structures.
  • Substituent positions (e.g., 2-, 6-, 9-) critically affect receptor binding and metabolic stability.

Key Structural and Functional Differences

Substituent Effects on Bioactivity

  • Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl analog (EC₅₀ = 120 nM for RXFP4) demonstrates higher potency than methoxy-substituted derivatives, likely due to enhanced hydrophobic interactions and electron-withdrawing effects.
  • Diethylamino Group: The 4-diethylaminophenyl substituent (logP = 3.57) increases lipophilicity, suggesting improved blood-brain barrier penetration compared to methoxy groups.
  • Hydroxyphenyl vs.

Pharmacological and Industrial Relevance

  • RXFP4 Agonism : Structural analogs (e.g., 2-chlorophenyl derivative) show promise in metabolic and reproductive disorders via RXFP4 activation .
  • Synthetic Scalability: The NGPU-catalyzed method is industrially viable for large-scale production of triazoloquinazolinones, including the target compound.

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